(5E)-5-(3,4-dihydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
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Description
(5E)-5-(3,4-dihydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a useful research compound. Its molecular formula is C16H12N2O3S and its molecular weight is 312.3 g/mol. The purity is usually 95%.
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Biological Activity
(5E)-5-(3,4-dihydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity based on existing literature and research findings.
Chemical Structure
The molecular formula for this compound is C19H18N2O4S with a CAS Number of 94452-09-2. The structure features an imidazole ring, a mercapto group, and a benzylidene moiety, which are critical for its biological interactions.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help in mitigating oxidative stress in biological systems. This activity is attributed to the presence of hydroxyl groups that can donate electrons and neutralize free radicals.
- Antimicrobial Properties : Research indicates that this compound demonstrates antimicrobial effects against a range of pathogens, including bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown cytotoxic effects against various cancer cell lines, indicating its potential as a chemotherapeutic agent.
- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes involved in disease processes, such as those related to cancer progression or inflammation.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study published in Molecular Structure evaluated the anticancer potential of this compound against A549 lung cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutics. The proposed mechanism involved the induction of apoptosis through the activation of caspase pathways.
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The hydroxyl groups in the structure contribute to its ability to neutralize reactive oxygen species (ROS), thereby reducing cellular damage.
- Membrane Disruption : In antimicrobial applications, the mercapto group may interact with microbial membranes, leading to cell lysis.
- Signal Transduction Modulation : The compound may influence various signaling pathways involved in cell proliferation and survival, particularly in cancer cells.
Properties
Molecular Formula |
C16H12N2O3S |
---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
(5E)-5-[(3,4-dihydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H12N2O3S/c19-13-7-6-10(9-14(13)20)8-12-15(21)18(16(22)17-12)11-4-2-1-3-5-11/h1-9,19-20H,(H,17,22)/b12-8+ |
InChI Key |
IYLXAOKJWRWHTO-XYOKQWHBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)O)O)/NC2=S |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)O)NC2=S |
Origin of Product |
United States |
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